3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide
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Overview
Description
3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is a chemical compound with a complex structure that includes a chlorophenyl group, an oxoethyl group, and a benzene carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the chlorophenyl and oxoethyl intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to further reactions, such as cyclization and amidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide: shares similarities with other compounds containing chlorophenyl and oxoethyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61625-34-1 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H13ClN2O/c16-13-6-4-11(5-7-13)14(19)9-10-2-1-3-12(8-10)15(17)18/h1-8H,9H2,(H3,17,18) |
InChI Key |
PEGUXHJPMXEFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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